5-Isobutyl-1H-benzo[d]imidazol-2(3H)-one
Description
5-Isobutyl-1H-benzo[d]imidazol-2(3H)-one is a benzimidazolone derivative featuring an isobutyl group at the 5-position of the heterocyclic core. Benzimidazolones are privileged scaffolds in medicinal chemistry due to their versatility in interacting with biological targets, including kinases, receptors, and enzymes . This article compares the physicochemical properties, synthesis routes, and biological activities of this compound with its closest analogs to elucidate structure-activity relationships (SAR).
Properties
CAS No. |
103853-62-9 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.246 |
IUPAC Name |
5-(2-methylpropyl)-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C11H14N2O/c1-7(2)5-8-3-4-9-10(6-8)13-11(14)12-9/h3-4,6-7H,5H2,1-2H3,(H2,12,13,14) |
InChI Key |
VPPBTBPOZNPSCP-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC2=C(C=C1)NC(=O)N2 |
Synonyms |
2-Benzimidazolinone,5-isobutyl-(6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Antitumor Activity
The 5-position of the benzimidazolone scaffold is critical for modulating antitumor potency. Key findings from analogs include:
Table 1: Antitumor Activity of 5-Substituted Benzimidazolones
*THP = Tetrahydro-2H-pyran
Key Observations :
- Electron-withdrawing groups (EWGs) : Sulfonamide derivatives (e.g., 5b) exhibit superior cytotoxicity (IC50 = 2.6 µM) compared to alkyl or amine-substituted analogs . The sulfonamide group enhances hydrogen bonding with target proteins, such as cyclin-dependent kinases (CDKs) or tubulin .
- Alkyl substituents : Compounds with bulky alkyl groups (e.g., phenethyl in 5l) show reduced activity, likely due to steric hindrance impeding target engagement . The hypothetical 5-isobutyl derivative may face similar limitations, though its lipophilicity could improve membrane permeability.
- Positional specificity : Substitution at the 5-position is optimal for antitumor activity; modifications at other positions (e.g., 1- or 3-) often reduce potency .
Mechanistic Diversity Across Substituents
Substituents at the 5-position dictate target selectivity:
- Sulfonamide derivatives : Inhibit PLD1/2 (e.g., halopemide) or tubulin (e.g., E7010) .
- Halogenated derivatives : Act as kinase inhibitors (e.g., 5-bromo-CDK2 inhibitors) .
- Amino/nitro groups: 5-Amino-1,3,6-trinitro derivatives exhibit explosive properties (detonation velocity = 7.78 km/s), highlighting non-pharmaceutical applications .
The isobutyl group, being lipophilic, may favor targets requiring hydrophobic interactions, such as allosteric enzyme pockets or membrane-bound receptors.
Table 2: Physical Properties of Selected Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
